3-(3-Methoxyphenyl)butan-2-ol
Description
Contextualization within Modern Organic Synthesis Research
In modern organic synthesis, 3-(3-Methoxyphenyl)butan-2-ol serves as a representative example of a secondary arylalkanol, a class of compounds that are fundamental building blocks for more complex molecular architectures. The synthesis of such alcohols is typically achieved through the reduction of the corresponding ketone, in this case, 3-(3-methoxyphenyl)butan-2-one (B13907481). This transformation is a standard procedure in organic chemistry, often employing reducing agents like sodium borohydride (B1222165) (NaBH₄), as demonstrated in the synthesis of structurally similar compounds. chemicalbook.com
The strategic importance of aryl-substituted alcohols lies in their dual functionality: the hydroxyl group and the aryl ring can be independently or concertedly modified. The hydroxyl group can be transformed into various other functional groups or used as a directing group for reactions on the alkyl backbone. The methoxy-substituted phenyl ring allows for electrophilic aromatic substitution or cross-coupling reactions, providing a gateway to highly functionalized molecules. For instance, related structures are used as intermediates in the synthesis of complex amines and other pharmacologically relevant scaffolds. google.com The presence of a chiral center also makes it a valuable substrate for studies in stereoselective synthesis.
Historical Perspectives on Related Chemical Motifs in Advanced Synthesis
The development of methods to synthesize aryl-substituted alcohols is a cornerstone of modern organic chemistry, with historical roots stretching back over a century. The most profound and enduring method for the creation of secondary and tertiary alcohols is the Grignard reaction, discovered by French chemist Victor Grignard in 1900. thermofisher.comvapourtec.comwikipedia.org This reaction, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (a Grignard reagent) to the carbonyl group of an aldehyde or ketone. wikipedia.orgebsco.com
The reaction of a Grignard reagent with an aldehyde provides a direct and versatile route to secondary alcohols like this compound. The fundamental mechanism involves the nucleophilic attack of the carbanionic portion of the organomagnesium compound on the electrophilic carbonyl carbon, forming a new carbon-carbon bond. thermofisher.com This discovery revolutionized organic synthesis, providing a reliable tool for constructing complex carbon skeletons from simpler precursors. thermofisher.com The principles of the Grignard reaction remain fundamental in both academic research and industrial-scale synthesis today. Building on this foundation, subsequent developments in the 20th century, such as the nickel-catalyzed Kumada coupling, further expanded the ability to form C(aryl)-C bonds using Grignard reagents, enabling the synthesis of complex acyclic alcohols from cyclic precursors. acs.org
Overview of Contemporary Research Trajectories for Aryl-Substituted Alcohols
Current research on aryl-substituted alcohols is focused on developing more efficient, selective, and sustainable synthetic methodologies, as well as expanding their applications.
Key Research Trajectories:
Catalytic Asymmetric Synthesis: A major focus is the development of methods for the enantioselective synthesis of chiral alcohols. This is critical as the biological activity of molecules often depends on a specific stereoisomer. Modern strategies include the catalytic asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to aldehydes. rsc.orgru.nl Recent advances in nickel-catalyzed cross-electrophile coupling, for example, allow for the preparation of enantioenriched aryl-alkyl carbinols from simple, racemic starting materials. rsc.org
Novel Catalytic Systems: There is a growing interest in multicatalytic and tandem reactions, where several transformations are performed in a single pot. rsc.org This includes the α-arylation of alcohols using cooperative photoredox and hydrogen atom transfer (HAT) catalysis. rsc.org Such methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach. rsc.org
Alcohols as Carbonyl Surrogates: An innovative strategy involves using alcohols directly as starting materials in Grignard-type reactions, bypassing the need for a separate oxidation step to the corresponding ketone or aldehyde. nih.gov This is achieved through catalytic dehydrogenation to form a transient carbonyl intermediate, which then reacts in situ. This approach enhances step- and atom-economy, particularly for late-stage functionalization of complex molecules. nih.gov
Flow Chemistry: The adaptation of classical syntheses, including the Grignard reaction, to continuous flow systems is another active area of research. Flow chemistry offers improved control over reaction parameters, enhanced safety for exothermic or hazardous processes, and the potential for streamlined scale-up. vapourtec.com
Expanded Synthetic Utility: Researchers are exploring new ways to use aryl-substituted alcohols as versatile synthons. This includes methods for the functionalization or cleavage of the C(aryl)–C(OH) bond to generate different classes of compounds, such as thioethers and arenes, using copper catalysis. rsc.org Other work has demonstrated the use of related propargylic alcohols in nickel-catalyzed reactions to produce valuable aryl-substituted allenes. acs.org
Table 2: Summary of Synthetic Approaches for Aryl-Substituted Alcohols
| Method | Description | Era of Development |
|---|---|---|
| Grignard Reaction | Addition of an organomagnesium halide to an aldehyde or ketone to form a secondary or tertiary alcohol. | Early 20th Century |
| Ketone Reduction | Reduction of a ketone to a secondary alcohol using hydride reagents (e.g., NaBH₄, LiAlH₄). | Mid 20th Century |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral ketone using a chiral catalyst to produce a single enantiomer of the alcohol. | Late 20th Century - Present |
| Cross-Electrophile Coupling | Nickel-catalyzed coupling of racemic starting materials (e.g., 1-chloro-1-alkanol esters) with aryl electrophiles to form enantioenriched alcohols. | 21st Century |
| Dehydrogenative Coupling | Using an alcohol as a carbonyl surrogate via in-situ catalytic dehydrogenation, followed by C-C bond formation. | 21st Century |
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)10-5-4-6-11(7-10)13-3/h4-9,12H,1-3H3 |
InChI Key |
KQBNBYFCQFHZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Butan 2 Ol
Regioselective Synthetic Routes to 3-(3-Methoxyphenyl)butan-2-ol
Regioselective syntheses ensure that reactions occur at a specific position on a molecule. For this compound, this involves precisely forming the secondary alcohol (carbinol) at the C2 position of the butane (B89635) chain.
The addition of nucleophiles to a carbonyl group is a fundamental strategy for alcohol synthesis. The electrophilic carbon of the C=O bond is attacked by a nucleophile, leading to the formation of a new carbon-carbon bond and, after protonation, the desired alcohol.
Organometallic reagents, such as Grignard reagents, are powerful carbon-based nucleophiles widely used for forming C-C bonds. sigmaaldrich.commasterorganicchemistry.com A logical and effective route to this compound involves the reaction of a Grignard reagent with an appropriate aldehyde. libretexts.org
Specifically, 3-methoxyphenylmagnesium bromide can be prepared from 3-bromoanisole (B1666278) and magnesium metal. sigmaaldrich.com This Grignard reagent is then reacted with propanal. The nucleophilic 3-methoxyphenyl (B12655295) group attacks the electrophilic carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol, this compound. A patent for a related, more complex molecule demonstrates a similar one-pot Grignard reaction and condensation, highlighting the industrial viability of this approach. google.com
Reaction Scheme: Grignard Synthesis
Step 1: Grignard Reagent Formation
3-Bromoanisole + Mg → 3-Methoxyphenylmagnesium bromide
Step 2: Nucleophilic Addition
3-Methoxyphenylmagnesium bromide + Propanal → Intermediate Alkoxide
Step 3: Protonation
Intermediate Alkoxide + H₃O⁺ → this compound
An alternative and common method for synthesizing secondary alcohols is the reduction of a precursor ketone. For the target molecule, the direct precursor is 3-(3-methoxyphenyl)butan-2-one (B13907481). This ketone can be reduced to the corresponding secondary alcohol using various hydride-based reducing agents.
Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a more powerful reducing agent requiring anhydrous ethereal solvents. The reduction of a structurally similar compound, 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol (a derivative of Zingerone), is effectively achieved using NaBH₄ in methanol, yielding the corresponding alcohol quantitatively. chemicalbook.com This demonstrates the efficacy of this method for this class of compounds.
Interactive Data Table: Comparison of Reducing Agents for 3-(3-Methoxyphenyl)butan-2-one
| Reagent | Solvent | Reactivity | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective | Room Temperature | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, Less Selective | 0°C to Room Temp. | This compound |
The synthesis of alcohols can also be achieved by the addition of water across the double bond of an alkene, a reaction known as hydration. chemguide.co.uk The regioselectivity of this addition—determining which carbon atom receives the hydroxyl group—is controlled by the choice of reagents. A plausible precursor for this route is 3-(3-methoxyphenyl)but-1-ene.
To obtain the desired this compound, a Markovnikov-type hydration is required. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the hydroxyl group adds to the more substituted carbon. chemguide.co.uk This outcome is reliably achieved through the oxymercuration-demercuration reaction. In contrast, hydroboration-oxidation would result in the anti-Markovnikov product, 3-(3-methoxyphenyl)butan-1-ol, and is therefore not the preferred route for the target compound. ccspublishing.org.cn
Interactive Data Table: Hydration Methods for 3-(3-Methoxyphenyl)but-1-ene
| Method | Reagents | Regioselectivity | Product |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Markovnikov | This compound |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | 3-(3-Methoxyphenyl)butan-1-ol |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com This strategy offers advantages in terms of atom economy and reduced synthesis time. While no specific named MCR is commonly cited for the synthesis of a relatively simple structure like this compound, the principles can be applied.
A one-pot synthesis that mimics the efficiency of an MCR can be designed. For instance, the Grignard synthesis described previously could be performed in a single reaction vessel by adding propanal to the in-situ-generated 3-methoxyphenylmagnesium bromide. This convergent approach, combining the halide, magnesium, and the aldehyde in a sequential one-pot process, aligns with the resource-efficient philosophy of MCRs.
Carbonyl Addition Reactions for Carbinol Formation
Stereoselective Synthesis of this compound
The structure of this compound contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers. Stereoselective synthesis aims to produce a specific one of these isomers in high purity. This is often achieved through the asymmetric reduction of the prochiral precursor, 3-(3-methoxyphenyl)butan-2-one. wikipedia.org
Several strategies exist for achieving enantioselective reduction:
Chiral Hydride Reagents: Stoichiometric reducing agents modified with chiral ligands, such as Midland Alpine Borane (B79455) reduction, can deliver hydride to one face of the ketone preferentially. wikipedia.org
Catalytic Asymmetric Reduction: This is a highly efficient method where a chiral catalyst is used in small amounts. Common approaches include:
Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with borane to reduce ketones with high enantioselectivity. wikipedia.org
Transition Metal Catalysis: Chiral complexes of metals like Ruthenium, Rhodium, or Iridium, paired with chiral ligands (e.g., BINAP derivatives), are powerful catalysts for asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgresearchgate.netnih.gov
Biocatalysis: Enzymes or whole-cell systems (like baker's yeast or specific bacterial strains) can reduce ketones with exceptionally high stereoselectivity. nih.govnih.gov The use of baker's yeast is a well-established green chemistry approach for the asymmetric reduction of ketones. nih.govelsevierpure.com
Interactive Data Table: Overview of Stereoselective Reduction Strategies
| Method | Reagent/Catalyst | Type of Control | Key Features |
| Chiral Hydride Reagent | Midland Alpine Borane | Reagent-controlled | Stoichiometric use of chiral reagent. |
| CBS Reduction | Chiral oxazaborolidine, BH₃ | Catalyst-controlled | Catalytic, predictable stereochemical outcome. |
| Asymmetric Hydrogenation | Ru-BINAP, H₂ | Catalyst-controlled | High atom economy, high enantioselectivity. nih.gov |
| Biocatalysis | Baker's Yeast (S. cerevisiae) | Enzyme-controlled | Green, highly selective, mild conditions. nih.govelsevierpure.com |
Enantioselective Catalytic Hydrogenation Approaches
The asymmetric reduction of the prochiral ketone, 3-(3-methoxyphenyl)butan-2-one, represents a direct and atom-economical route to enantiomerically enriched this compound. This transformation can be effectively achieved through both homogeneous and heterogeneous catalytic hydrogenation.
Homogeneous Catalysis for Chiral Induction
Homogeneous catalysis for the asymmetric hydrogenation of β-aryl ketones, such as 3-(3-methoxyphenyl)butan-2-one, often employs transition metal complexes with chiral ligands. Ruthenium-based catalysts, in particular, have demonstrated high efficacy and enantioselectivity in the reduction of aryl ketones.
Prominent examples of such catalysts include those based on Ruthenium(II)-diamine-diphosphine complexes. For the hydrogenation of 3-(3-methoxyphenyl)butan-2-one, a catalyst system comprising a chiral diphosphine ligand, such as (R)-BINAP, and a chiral diamine ligand, like (R,R)-DPEN, in the presence of a ruthenium precursor, would be a suitable choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol or ethanol, often with the addition of a base to facilitate the catalytic cycle.
The mechanism of these hydrogenations is understood to proceed through a metal-ligand bifunctional pathway, where the metal center and the ligand cooperate in the activation of hydrogen and the substrate. The stereochemical outcome is determined by the specific geometry of the chiral ligands, which create a chiral environment around the metal center, favoring the approach of the ketone from one face over the other.
| Catalyst System | Substrate | Product | Solvent | H₂ Pressure | Temp (°C) | ee (%) | Yield (%) |
| Ru(II)/(R)-BINAP/(R,R)-DPEN | 3-(3-Methoxyphenyl)butan-2-one | (2R,3S)-3-(3-Methoxyphenyl)butan-2-ol | Methanol | 10 atm | 50 | >95 | >90 |
| Rh(I)/(S,S)-Chiraphos | 3-(3-Methoxyphenyl)butan-2-one | (2S,3R)-3-(3-Methoxyphenyl)butan-2-ol | Ethanol | 20 atm | 25 | >90 | >85 |
Table 1: Representative Homogeneous Catalytic Systems for the Asymmetric Hydrogenation of 3-(3-Methoxyphenyl)butan-2-one. This table is illustrative and based on typical results for similar β-aryl ketones.
Heterogeneous Catalysis for Asymmetric Reduction
Heterogeneous catalysts for asymmetric hydrogenation offer advantages in terms of catalyst separation and recycling. These systems typically involve a chiral modifier adsorbed onto the surface of a solid-supported metal catalyst. For the reduction of 3-(3-methoxyphenyl)butan-2-one, a platinum or palladium catalyst supported on an inert material like carbon or alumina, modified with a chiral alkaloid such as cinchonidine (B190817) or its derivatives, could be employed.
The reaction is generally performed in a suitable solvent under hydrogen pressure. The chiral modifier creates stereochemically distinct adsorption sites on the catalyst surface, leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of these systems are highly dependent on the choice of metal, support, chiral modifier, solvent, and reaction conditions.
| Catalyst | Chiral Modifier | Substrate | Product | Solvent | H₂ Pressure | Temp (°C) | ee (%) | Yield (%) |
| 5% Pt/C | Cinchonidine | 3-(3-Methoxyphenyl)butan-2-one | (2R,3S)-3-(3-Methoxyphenyl)butan-2-ol | Toluene | 50 atm | 25 | >80 | >95 |
| 10% Pd/Al₂O₃ | (-)-Ephedrine | 3-(3-Methoxyphenyl)butan-2-one | (2S,3R)-3-(3-Methoxyphenyl)butan-2-ol | Acetic Acid | 30 atm | 40 | >75 | >90 |
Table 2: Examples of Heterogeneous Catalytic Systems for the Asymmetric Reduction of 3-(3-Methoxyphenyl)butan-2-one. This table is illustrative and based on typical results for similar β-aryl ketones.
Diastereoselective Syntheses of this compound Isomers
When the precursor ketone, 3-(3-methoxyphenyl)butan-2-one, already possesses a chiral center at the α-position, the reduction of the carbonyl group leads to the formation of diastereomers (erythro and threo). The control of this diastereoselectivity can be achieved through either substrate-controlled or reagent-controlled methods.
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, the inherent stereochemistry of the substrate directs the approach of the reducing agent. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral α-substituted carbonyl compounds. According to this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
For the reduction of a chiral, enantiomerically pure 3-(3-methoxyphenyl)butan-2-one, a small, non-chelating reducing agent like lithium aluminum hydride or sodium borohydride would be expected to follow the Felkin-Anh model. The hydride would attack the carbonyl carbon from the less hindered face, leading to the preferential formation of one diastereomer.
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection utilizes a chiral reducing agent to override the directing effect of the substrate's stereocenter. This approach allows for the selective formation of either the "Felkin" or "anti-Felkin" product. Bulky reducing agents, such as L-Selectride® or K-Selectride®, are known to exhibit high diastereoselectivity in the reduction of ketones.
For instance, the reduction of racemic or enantiomerically enriched 3-(3-methoxyphenyl)butan-2-one with a bulky reducing agent would lead to the preferential formation of the diastereomer where the incoming hydride has approached from the sterically most accessible face, which may or may not be the same as predicted by the Felkin-Anh model for a small nucleophile.
| Reducing Agent | Substrate (e.g., (S)-isomer) | Major Diastereomer | Diastereomeric Ratio (dr) |
| NaBH₄ | (S)-3-(3-Methoxyphenyl)butan-2-one | (2R,3S)- (Felkin-Anh) | ~3:1 |
| L-Selectride® | (S)-3-(3-Methoxyphenyl)butan-2-one | (2S,3S)- (anti-Felkin) | >10:1 |
Table 3: Predicted Diastereoselectivity in the Reduction of (S)-3-(3-Methoxyphenyl)butan-2-one. This table is illustrative and based on established models of diastereoselective reduction.
Chiral Auxiliary-Based Synthetic Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylations and aldol (B89426) reactions.
A potential chiral auxiliary-based synthesis of this compound could involve the acylation of an Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation with a suitable base like lithium diisopropylamide (LDA) would generate a chiral enolate. Subsequent reaction of this enolate with 3-methoxybenzyl bromide would introduce the 3-methoxyphenyl group with high diastereoselectivity. Finally, reductive cleavage of the chiral auxiliary would furnish the desired alcohol. This multi-step approach allows for the construction of both chiral centers with a high degree of control.
| Chiral Auxiliary | Acylating Agent | Electrophile | Cleavage Method | Final Product Stereochemistry |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | 3-Methoxybenzyl bromide | LiAlH₄ reduction | (2S,3R) |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | 3-Methoxybenzyl bromide | LiBH₄ reduction | (2R,3S) |
Table 4: Chiral Auxiliary-Based Approach to this compound. This table outlines a plausible synthetic sequence.
Chemoenzymatic Syntheses and Biocatalysis
Chemoenzymatic approaches, which integrate chemical and enzymatic steps, offer powerful tools for the synthesis of chiral molecules like this compound. These methods leverage the high selectivity of enzymes, particularly for generating stereochemically defined centers.
Kinetic resolution is a widely employed technique for the separation of racemates. In the context of this compound, this would involve the enantioselective transformation of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the product. Lipases are a class of enzymes frequently utilized for the kinetic resolution of secondary alcohols through enantioselective acylation or deacylation.
While direct studies on the enzymatic kinetic resolution of this compound are not extensively documented, research on structurally analogous compounds provides strong evidence for the potential success of this approach. For instance, the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been successfully demonstrated. researchgate.net In one study, Candida antarctica lipase (B570770) B (CAL-B) was used to catalyze the transesterification with vinyl propionate, achieving high enantioselectivity. researchgate.net Similarly, lipases from Pseudomonas cepacia and Pseudomonas fluorescens have shown high efficiency in resolving other secondary alcohols containing aromatic rings. mdpi.compolimi.it
The general strategy would involve the incubation of racemic this compound with a suitable lipase and an acyl donor (e.g., vinyl acetate, vinyl propionate) in an organic solvent. One enantiomer would be preferentially acylated, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol. The separation of these two compounds can then be achieved by standard chromatographic techniques. The choice of enzyme, acyl donor, solvent, and temperature are critical parameters that would need to be optimized to achieve high enantiomeric excess (ee) and yield.
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Structurally Similar Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | 4-(4'-methoxyphenyl)but-3-en-2-ol | Vinyl propionate | Diisopropyl ether | >99% | researchgate.net |
| Pseudomonas fluorescens lipase | rac-1-phenylethanol | Vinyl acetate | Hexane | >99% | mdpi.com |
De novo asymmetric synthesis aims to create a chiral molecule from a prochiral precursor, offering a more direct route to a single enantiomer compared to resolution. For this compound, this would typically involve the asymmetric reduction of the corresponding prochiral ketone, 3-(3-methoxyphenyl)butan-2-one.
Biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) is a well-established method for the enantioselective synthesis of secondary alcohols. These biocatalysts can deliver high enantioselectivity under mild reaction conditions. For example, a novel protocol for the asymmetric synthesis of a 3-hydroxy-2-(4-methoxyphenyl)-dihydro-benzothiazepinone involved a baker's yeast reduction step to create a chiral hydroxyl group. elsevierpure.com This demonstrates the potential of using whole-cell biocatalysts for the synthesis of complex molecules with methoxyphenyl moieties.
The hypothetical biocatalytic synthesis of a specific enantiomer of this compound would involve the screening of a library of KREDs or yeast strains to identify a catalyst that reduces 3-(3-methoxyphenyl)butan-2-one with high conversion and enantioselectivity. The reaction is typically performed in an aqueous medium, often with a co-solvent to improve substrate solubility, and a cofactor regeneration system is usually required for isolated enzymes.
Cascade and Tandem Reactions for Efficient Formation of this compound
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. While specific cascade or tandem reactions leading directly to this compound are not prominently reported, the principles of these reactions can be applied to its synthesis.
A hypothetical tandem reaction could involve a multi-component reaction. For instance, a reaction could be envisioned that combines 3-methoxybenzaldehyde, a suitable three-carbon nucleophile, and a reducing agent in a one-pot process. More complex cascade reactions, such as those involving copper-catalyzed multi-component reactions, have been developed for the synthesis of other complex molecules and could potentially be adapted. mdpi.com A hydrogen-bond-assisted three-component tandem reaction has been described for the synthesis of N-alkyl-4-quinolones, showcasing the potential of tandem strategies in synthesizing substituted aromatic compounds. mdpi.com
Novel Synthetic Reagents and Methodologies Applied to this compound Synthesis
The development of novel synthetic reagents and methodologies is constantly advancing the field of organic synthesis. While specific applications to this compound are not widely documented, general advancements in asymmetric synthesis are highly relevant.
For the asymmetric reduction of the precursor ketone, 3-(3-methoxyphenyl)butan-2-one, modern catalytic systems could be employed. These include Noyori-type asymmetric hydrogenation catalysts, which are known for their high efficiency and enantioselectivity in the reduction of ketones. Organocatalysis also presents a powerful tool for asymmetric synthesis. Chiral phosphoric acids or other organocatalysts could potentially be used to catalyze the enantioselective addition of nucleophiles to aldehydes or ketones in a pathway that could lead to the target molecule.
Furthermore, advancements in flow chemistry could be applied to the synthesis of this compound, allowing for improved control over reaction parameters, enhanced safety, and easier scalability.
Advanced Chemical Transformations and Reactivity of 3 3 Methoxyphenyl Butan 2 Ol
Mechanistic Investigations of 3-(3-Methoxyphenyl)butan-2-ol Reactions
The presence of a chiral center and a benzylic hydroxyl group in this compound makes the study of its reaction mechanisms particularly insightful. Investigations into its reaction pathways, transition states, and the kinetics and thermodynamics of its transformations provide a deeper understanding of its chemical properties.
Elucidation of Reaction Pathways and Transition States
The reactions of this compound, like other secondary benzylic alcohols, are characterized by the formation of carbocation or related intermediates, especially in reactions proceeding under acidic conditions. The stability of the benzylic carbocation is a crucial factor in determining the reaction pathway. The methoxy (B1213986) group at the meta position on the phenyl ring influences the stability of this intermediate through its electronic effects.
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to model the transition states of reactions involving similar benzylic alcohols. scispace.comrsc.org For instance, in oxidation reactions, the transition state for the rate-determining step is often proposed to involve the transfer of a hydride from the carbon bearing the hydroxyl group to the oxidant. cdnsciencepub.com Computational models of the oxidation of benzyl (B1604629) alcohol have been used to determine the optimized geometries of reactants, products, and transition states. scispace.com These studies suggest that the initial step is often the abstraction of the hydrogen from the hydroxyl group. scispace.com
In dehydration reactions, the mechanism typically proceeds through a protonated alcohol, which then loses a water molecule to form a secondary benzylic carbocation. This carbocation can then undergo elimination of a proton from an adjacent carbon to form an alkene. The transition state for this elimination step resembles the structure of the resulting alkene. stackexchange.com
Kinetic and Thermodynamic Studies of Transformations
Kinetic studies on the oxidation of substituted benzyl alcohols provide valuable data on the factors influencing reaction rates. The oxidation of benzyl alcohols by various oxidizing agents is often found to be first order with respect to the alcohol, the oxidant, and hydrogen ions in acidic media. cdnsciencepub.comorientjchem.org A primary kinetic isotope effect is typically observed, indicating that the C-H bond at the alcohol carbon is broken in the rate-determining step. cdnsciencepub.com
The electronic nature of the substituent on the phenyl ring significantly impacts the reaction rate. Studies on a range of substituted benzyl alcohols have shown that electron-donating groups accelerate the oxidation, while electron-withdrawing groups retard it. cdnsciencepub.comorientjchem.org This is often quantified using the Hammett equation, which correlates reaction rates with substituent constants. For the oxidation of substituted benzyl alcohols, a negative rho (ρ) value is typically observed, confirming the development of a positive charge at the benzylic carbon in the transition state. scispace.com The 3-methoxy group in this compound, being a weakly electron-withdrawing group by induction but a weak electron-donating group by resonance (with a less pronounced effect at the meta position compared to ortho and para), would be expected to have a modest influence on the reaction rate compared to unsubstituted or para-methoxy substituted analogues.
Thermodynamically, the dehydration of alcohols to alkenes is generally an endothermic process. echemi.comstackexchange.com Consequently, these reactions are favored at higher temperatures according to Le Chatelier's principle. The equilibrium can be shifted towards the products by removing the alkene and/or water as they are formed. scienceready.com.au
Derivatization Strategies for this compound
The hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives through esterification, etherification, oxidation, and dehydration reactions.
Esterification and Etherification Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. libretexts.org The direct esterification with a carboxylic acid is typically catalyzed by a strong acid. A more reactive approach involves the use of an acid chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Another efficient method is the aerobic oxidative esterification, where an alcohol reacts with another alcohol in the presence of a catalyst and an oxidant. beilstein-journals.orgnih.gov
Etherification: The synthesis of ethers from this compound can be achieved through various methods. A classic approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide. thieme-connect.de Direct etherification methods using metal catalysts, such as iron(III) triflate, have also been developed for the synthesis of unsymmetrical ethers from alcohols. diva-portal.org
Below is a table summarizing common reagents for these transformations.
| Transformation | Reagent(s) | Typical Conditions |
| Esterification | Carboxylic acid, H₂SO₄ (catalyst) | Heat |
| Acid chloride, Pyridine | Room temperature or gentle heating | |
| Acetic anhydride, Pyridine or DMAP | Room temperature | |
| Etherification | NaH, then an alkyl halide (e.g., CH₃I) | THF, elevated temperature |
| Alkyl sulfate (B86663) (e.g., (CH₃)₂SO₄), NaOH | Phase-transfer catalysis |
Oxidation Reactions and Product Characterization
The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 3-(3-methoxyphenyl)butan-2-one (B13907481). A variety of oxidizing agents can be employed for this transformation. wikipedia.org
Common oxidizing agents include chromium(VI)-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid. libretexts.orgchadsprep.com PCC is known for its mildness and is often used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. researchgate.net Chromic acid, generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid, is a stronger oxidizing agent. For secondary alcohols, it effectively produces ketones. Other modern reagents like Dess-Martin periodinane (DMP) offer advantages such as milder reaction conditions and higher yields. libretexts.org
The product, 3-(3-methoxyphenyl)butan-2-one, can be characterized by various spectroscopic methods. In its infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band around 1715 cm⁻¹ would be indicative of the successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic changes in the chemical shifts of the protons and carbons near the reaction center.
The following table shows kinetic data for the oxidation of various substituted benzyl alcohols, illustrating the electronic effects on the reaction rate.
| Substituent (X) in X-C₆H₄CH₂OH | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| p-OCH₃ | 550 | 49.3 | -128 |
| p-CH₃ | 85.1 | 54.8 | -121 |
| H | 25.7 | 60.2 | -108 |
| p-Cl | 10.5 | 63.5 | -102 |
| p-NO₂ | 0.46 | 76.4 | -78 |
| Data is for the oxidation by acidified dichromate in aqueous acetic acid medium and is intended to be illustrative of substituent effects. orientjchem.org |
Dehydration Pathways to Olefinic Compounds
The acid-catalyzed dehydration of this compound is expected to produce a mixture of olefinic compounds. The reaction proceeds via the formation of a secondary benzylic carbocation intermediate after protonation of the hydroxyl group and loss of water. byjus.comscience-revision.co.uk This carbocation can then lose a proton from an adjacent carbon atom to form a double bond.
There are two possible β-hydrogens that can be eliminated, leading to two constitutional isomers:
3-(3-Methoxyphenyl)but-1-ene : Formed by the removal of a proton from the terminal methyl group (C1).
2-(3-Methoxyphenyl)but-2-ene : Formed by the removal of a proton from the methine group (C3).
According to Zaitsev's rule , the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. scienceready.com.auscience-revision.co.uk In this case, 2-(3-methoxyphenyl)but-2-ene is a trisubstituted alkene, while 3-(3-methoxyphenyl)but-1-ene is a disubstituted alkene. Thus, 2-(3-methoxyphenyl)but-2-ene is expected to be the major product. Furthermore, 2-(3-methoxyphenyl)but-2-ene can exist as (E) and (Z) geometric isomers. The (E)-isomer is generally more stable and would likely be the predominant geometric isomer formed. chemguide.co.uk
The reaction conditions, particularly the strength and type of acid and the temperature, can influence the product distribution. While Zaitsev's rule generally holds for dehydration reactions, the use of bulky bases in related elimination reactions can favor the formation of the less substituted alkene (Hofmann product), though this is less common in acid-catalyzed dehydration.
Functional Group Interconversions on the Butanol Skeleton
The butanol portion of this compound is amenable to several functional group interconversions, primarily involving the secondary alcohol moiety. These transformations allow for the synthesis of a variety of derivatives.
Oxidation to Ketones: The secondary alcohol can be readily oxidized to form the corresponding ketone, 3-(3-Methoxyphenyl)butan-2-one. This is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this, including chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, or pyridinium chlorochromate (PCC). libretexts.orgtandfonline.com Other common reagents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org For benzylic alcohols, selective oxidation can also be achieved with reagents like manganese(IV) oxide or through catalytic systems involving nitroxides like TEMPO. organic-chemistry.orgthieme-connect.com The general transformation is highly efficient, converting the hydroxyl group into a carbonyl group without altering the carbon framework. tandfonline.comdocbrown.info
Dehydration to Alkenes: Acid-catalyzed dehydration of this compound leads to the formation of alkenes. This reaction typically proceeds through an E1 mechanism for secondary alcohols. jove.com The process begins with the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). chemguide.co.uklibretexts.org Loss of water generates a secondary carbocation at the C2 position. Subsequent elimination of a proton from an adjacent carbon atom forms a double bond. libretexts.org Depending on which proton is removed, a mixture of isomeric alkenes can be formed: deprotonation from C1 yields 3-(3-methoxyphenyl)but-1-ene, while deprotonation from C3 yields 3-(3-methoxyphenyl)but-2-ene, which can exist as (E) and (Z) isomers. chemguide.co.uk According to Zaitsev's rule, the more substituted alkene, 3-(3-methoxyphenyl)but-2-ene, is generally the major product. jove.comlibretexts.org
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. Direct esterification with a carboxylic acid is typically catalyzed by a strong acid. A more common and efficient laboratory method involves reacting the alcohol with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct. libretexts.org Oxidative esterification, where an alcohol is reacted with an aldehyde in the presence of an oxidizing agent, is another modern approach. organic-chemistry.org Benzylic alcohols can be selectively esterified using methods like the Mitsunobu reaction. rsc.orgresearchgate.net For example, various substituted benzylic alcohols can be converted to their corresponding ethyl esters with high yields. nih.gov
| Reaction Type | Reactant | Typical Reagents | Product(s) |
|---|---|---|---|
| Oxidation | This compound | CrO₃/H₂SO₄ (Jones Reagent), PCC, KMnO₄ | 3-(3-Methoxyphenyl)butan-2-one |
| Dehydration | This compound | Conc. H₂SO₄ or H₃PO₄, heat | 3-(3-Methoxyphenyl)but-1-ene and 3-(3-Methoxyphenyl)but-2-ene |
| Esterification | This compound | Carboxylic Acid/H⁺, Acyl Chloride/Pyridine, or Oxidative Methods | Corresponding Ester |
Rearrangement Reactions Involving the this compound Scaffold
Under certain conditions, particularly those that generate carbocation intermediates, the carbon skeleton of this compound can undergo rearrangement. These reactions, known as Wagner-Meerwein rearrangements, are driven by the formation of a more stable carbocation. wikipedia.orgnumberanalytics.comlscollege.ac.in
The acid-catalyzed dehydration of this compound provides a prime example. As previously mentioned, the reaction proceeds via a secondary carbocation intermediate at the C2 position. jove.com This carbocation can be stabilized by rearrangement. A 1,2-hydride shift from the adjacent C3 carbon to the C2 carbon results in the formation of a new carbocation. This new cation is both tertiary and benzylic, affording it significantly greater stability due to hyperconjugation and resonance delocalization of the positive charge into the phenyl ring.
Subsequent deprotonation of this rearranged carbocation leads to the formation of a different set of alkene products. The most likely product from this pathway would be 2-(3-methoxyphenyl)but-2-ene, a tetrasubstituted alkene, which is often thermodynamically favored. The propensity for such rearrangements is a key consideration in the synthesis of specific alkene isomers from secondary benzylic alcohols. jove.comacs.org
| Starting Material | Conditions | Intermediate | Rearrangement Type | Potential Rearranged Product |
|---|---|---|---|---|
| This compound | Strong Acid (e.g., H₂SO₄), Heat | Secondary Carbocation at C2 | 1,2-Hydride Shift | 2-(3-Methoxyphenyl)but-2-ene |
Role of the Hydroxyl Group in Directed Chemical Reactions
The hydroxyl group is central to the reactivity of this compound, playing a critical role in directing the course of various chemical transformations.
Activation as a Leaving Group: The hydroxyl group itself is a poor leaving group (OH⁻). However, in the presence of a strong acid, it is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.orgchemistrysteps.com This ion contains a water molecule as the leaving group, which is an excellent leaving group. This initial activation step is crucial for initiating Sₙ1 and E1 reactions, such as the dehydration and rearrangement reactions discussed above. libretexts.orgyoutube.com
Conversion to Superior Leaving Groups: For reactions where acidic conditions are undesirable or when greater control is needed (e.g., for Sₙ2 reactions), the hydroxyl group can be converted into other, more effective leaving groups. pearson.comlibretexts.org Common strategies include converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. chemistrysteps.comyoutube.com These sulfonate esters are excellent leaving groups and can be displaced by a wide range of nucleophiles. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. libretexts.orgyoutube.com
Directing Group in Electrophilic Substitution: While the hydroxyl group itself is a strongly activating, ortho, para-director in electrophilic aromatic substitution, the benzylic alcohol in this compound is typically not stable to the strong Lewis or Brønsted acids used in these reactions. However, the methoxy group on the phenyl ring is a powerful ortho, para-director and will control the position of substitution in reactions like nitration or halogenation. libretexts.org The hydroxyl group's primary directing role is therefore in reactions occurring at the butanol chain.
Stereochemical Control: In chiral versions of this compound, the hydroxyl group is key to diastereoselective reactions. For instance, in acid-catalyzed Ritter reactions, the formation of the intermediate benzylic cation and subsequent attack by a nitrile can proceed with significant facial diastereoselectivity, influenced by the existing stereocenter. rsc.org
| Role of Hydroxyl Group | Transformation | Reagents | Outcome |
|---|---|---|---|
| Activation via Protonation | Dehydration/Rearrangement | H₂SO₄, H₃PO₄ | Forms a good leaving group (H₂O), enabling E1/Sₙ1 pathways. |
| Conversion to Sulfonate Ester | Nucleophilic Substitution/Elimination | TsCl/Pyridine | Creates an excellent leaving group (⁻OTs) for Sₙ2/E2 reactions. |
| Conversion to Halide | Nucleophilic Substitution/Elimination | SOCl₂, PBr₃ | Creates a good leaving group (Cl⁻, Br⁻) for further transformations. |
| Participation in Directed Reactions | Electrochemical Carboxylation | CO₂, Pt cathode, Mg anode | The hydroxyl group is directly substituted by a carboxyl group. jst.go.jp |
Stereochemical Aspects of 3 3 Methoxyphenyl Butan 2 Ol and Its Derivatives
Elucidation of Absolute Configuration Methodologies
The determination of the absolute configuration of chiral molecules like 3-(3-Methoxyphenyl)butan-2-ol, which possesses two stereocenters, is fundamental to understanding their chemical and biological properties. A variety of powerful techniques are available for this purpose.
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques offer non-destructive methods for assigning absolute configuration. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral derivatizing agents (CDAs), is a cornerstone of this field. For a secondary alcohol like this compound, derivatization with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), would yield a mixture of diastereomeric esters. The differing spatial arrangement of the substituents on the newly formed diastereomers leads to discernible differences in the chemical shifts of nearby protons in the ¹H NMR spectrum. A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the deduction of the absolute configuration of the alcohol's stereocenter.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool. While the underivatized alcohol may not have a useful chromophore for CD analysis, derivatization with a suitable chromophoric group can induce a CD spectrum from which the absolute configuration can be determined by applying empirical rules or by comparison with quantum chemical calculations.
Chiral Derivatization and Chromatographic Resolution Techniques
The separation of enantiomers, a process known as resolution, is crucial for obtaining stereochemically pure compounds for further study. One common strategy involves the derivatization of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as column chromatography or crystallization. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers of this compound.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) offers a direct method for the analytical and preparative separation of enantiomers without the need for derivatization. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available and would be screened to find optimal separation conditions for the enantiomers of this compound.
Diastereomeric Relationships in this compound
With two chiral centers at positions 2 and 3, this compound can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pair of stereoisomers (e.g., (2R, 3R) and (2R, 3S)) is that of diastereomers.
Diastereomers have different physical and chemical properties. This means they will have different melting points, boiling points, solubilities, and spectroscopic (NMR, IR) characteristics. In a chemical reaction, the formation of diastereomers can occur in unequal amounts, a phenomenon known as diastereoselectivity. The relative stereochemistry of the two chiral centers (syn or anti) can significantly influence the molecule's shape and reactivity. For instance, intramolecular hydrogen bonding between the hydroxyl group at C2 and the methoxy (B1213986) group on the phenyl ring at C3 would likely differ between the syn and anti diastereomers, leading to different conformational preferences.
Enantiomeric Purity Determination in Research Settings
The determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is critical in stereoselective synthesis. Chiral HPLC is a primary method for this analysis. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two enantiomers and thus the ee can be accurately calculated.
NMR spectroscopy with chiral solvating agents or chiral shift reagents can also be used to determine enantiomeric purity. In the presence of a chiral auxiliary, the NMR signals of the enantiomers, which are identical in an achiral environment, become resolved into two distinct sets of signals. The integration of these signals provides a measure of the enantiomeric ratio.
Stereoelectronic Effects on Reactivity and Conformation
Stereoelectronic effects, which involve the interaction of electron orbitals due to the specific spatial arrangement of atoms, can have a profound impact on the conformation and reactivity of this compound. The relative orientation of the C-O bond of the hydroxyl group and the C-C and C-H bonds at the adjacent stereocenter can influence the stability of different staggered conformations.
Theoretical and Computational Investigations of 3 3 Methoxyphenyl Butan 2 Ol
Quantum Chemical Calculations on Molecular Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental structural and electronic properties of molecules. numberanalytics.com These methods balance computational cost with accuracy, making them suitable for studying molecules of moderate size like 3-(3-Methoxyphenyl)butan-2-ol. numberanalytics.com
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable single bonds in this compound gives rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to map the potential energy surface that governs their interconversion. numberanalytics.com
A computational conformational search would begin by systematically rotating the key dihedral angles: the C-O bond of the alcohol, the C2-C3 bond of the butane (B89635) backbone, and the C-C bond connecting the butyl chain to the phenyl ring. Each generated conformation would then be subjected to geometry optimization, typically using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)), to find the nearest local energy minimum. beilstein-journals.org
For analogous compounds like 1-butanol, computational studies have successfully identified multiple stable conformers, with energy differences often being just a few kilocalories per mole. nih.govacs.org For this compound, the analysis would be more complex due to the four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative energies of the lowest-energy conformers for each stereoisomer would be calculated to determine their thermodynamic populations. It is expected that steric hindrance between the methyl groups, the hydroxyl group, and the methoxyphenyl ring, along with potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy (B1213986) oxygen, would be the primary factors determining conformational preference. uba.ar
Table 1: Hypothetical Relative Energies of Low-Energy Conformers for (2R,3R)-3-(3-Methoxyphenyl)butan-2-ol This table is illustrative and based on typical findings for similar molecules.
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| A | C(Ph)-C3-C2-O: ~180° (anti) | 0.00 | Minimized steric repulsion |
| B | C(Ph)-C3-C2-O: ~60° (gauche) | 1.25 | Gauche interaction between phenyl and hydroxyl groups |
| C | C(Ph)-C3-C2-O: ~65° (gauche) | 1.80 | Potential weak O-H···O(Me) hydrogen bond, offset by steric strain |
Electronic Structure and Bonding Analysis
The electronic structure dictates the reactivity and properties of a molecule. The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group due to resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This has a direct influence on the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
Computational methods can calculate and visualize these frontier molecular orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely have significant contributions from the antibonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic transition energies. rsc.org Studies on similar methoxy-substituted aromatic compounds show that the position of the methoxy group directly tunes the HOMO-LUMO gap. rsc.org
Natural Bond Orbital (NBO) analysis is another powerful computational tool that would be used to investigate specific bonding interactions. acs.org For example, NBO analysis could quantify the stabilizing energy of a potential intramolecular hydrogen bond between the hydroxyl group and the methoxy group's oxygen atom. It can also reveal hyperconjugative interactions, such as charge transfer from the oxygen lone pairs into antibonding orbitals of adjacent C-C or C-H bonds, which contribute to conformational stability. acs.org
Reaction Mechanism Predictions and Computational Modeling
Computational chemistry is extensively used to model the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiment alone. mdpi.com For a secondary alcohol like this compound, common reactions include oxidation and dehydration.
Transition State Characterization and Activation Energy Calculations
To model a reaction, one must first identify the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com Computational algorithms can search for these TS structures. A successful TS calculation is confirmed by finding a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., a bond breaking or forming). ims.ac.jp
For example, in the acid-catalyzed dehydration of 2-butanol, DFT calculations have shown that the reaction proceeds through a four-center transition state, leading to the formation of butenes. ims.ac.jp A similar approach for this compound would involve modeling the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, and subsequent elimination of a proton to form various alkene products. The activation energy (the energy difference between the reactants and the transition state) for each potential pathway would be calculated to predict the most likely reaction products. mdpi.comims.ac.jp
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction This table is for illustrative purposes only.
| Reaction Pathway | Reactant Complex | Transition State (TS) | Activation Energy (ΔE‡, kcal/mol) | Predicted Product |
|---|---|---|---|---|
| Oxidation (β-hydride elimination) | Alcohol-Catalyst Complex | [TS_Oxidation] | ~15-20 | 3-(3-Methoxyphenyl)butan-2-one (B13907481) |
| Dehydration (E1) | Protonated Alcohol | [TS_Dehydration] | ~25-30 | (E/Z)-3-(3-methoxyphenyl)but-2-ene |
Solvent Effects on Reaction Pathways
Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM). caltech.eduacs.orgacs.org
For reactions involving charged intermediates, such as the carbocation formed during an E1 dehydration, polar solvents stabilize the transition state and intermediates more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. caltech.edunih.gov Computational studies on the oxidation of secondary alcohols have demonstrated that solvents with higher dielectric constants can stabilize charge separation in the transition state, influencing both the rate and selectivity of the reaction. nih.govacs.org A hybrid explicit-implicit model, where a few key solvent molecules are included explicitly in the DFT calculation while the bulk solvent is treated with a PCM, often provides the most accurate results for solution-phase reactions. acs.orgnsf.gov
Spectroscopic Property Predictions via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. chemrxiv.org
The most common application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.govacs.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org For complex molecules, computed chemical shifts can help assign ambiguous signals and confirm stereochemistry. acs.orgacs.org
Similarly, vibrational frequencies from an Infrared (IR) spectrum can be calculated. researchgate.net After a geometry optimization, a frequency calculation yields the normal modes of vibration. The frequencies are often systematically overestimated due to the harmonic oscillator approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. These calculations are particularly useful for identifying characteristic peaks, such as the O-H stretch of the alcohol and the C=C stretching modes of the aromatic ring. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structure, dynamics, and thermodynamics of a substance at the atomic level. For this compound, MD simulations are invaluable for characterizing the complex network of non-covalent intermolecular interactions that govern its properties in a condensed phase (e.g., as a pure liquid or in solution).
The primary intermolecular forces at play for this compound include hydrogen bonding, π-π stacking, and weaker van der Waals forces.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to the formation of strong O-H···O linkages between molecules. Studies on butanol isomers have shown they form extensive supramolecular clusters and chainlike structures through hydrogen bonds. nih.govresearchgate.net The presence of the bulky methoxyphenyl group in this compound would influence the geometry and stability of these clusters compared to simpler alcohols. nih.gov
π-π Interactions: The methoxy-substituted phenyl ring allows for π-π stacking interactions, where two aromatic rings arrange in a face-to-face or offset manner. Research on anisole (B1667542) and other aromatic compounds confirms the significance of these interactions in determining the local structure of the liquid. uniroma1.it
An MD simulation of this compound would typically be set up by defining a simulation box containing hundreds or thousands of molecules, applying periodic boundary conditions to simulate a bulk system, and using a force field (like OPLS-AA or AMBER) to describe the inter- and intramolecular potentials. nih.govuniroma1.itacs.org The simulation would be run for a sufficient duration (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a wide range of molecular configurations. researchgate.netnih.gov
Analysis of the resulting trajectory would yield quantitative data on these interactions through tools like the Radial Distribution Function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference point. For instance, the RDF between the oxygen atoms of the hydroxyl groups would reveal the average distance and coordination number of hydrogen-bonded neighbors.
| Interaction Type | Participating Groups | Typical Distance (Å) | Significance | MD Analysis Method |
|---|---|---|---|---|
| Hydrogen Bonding | Hydroxyl group (O-H) with another Hydroxyl group (O) | 1.8 - 2.5 (H···O) | Primary force determining association and supramolecular structure. nih.gov | Radial Distribution Function (RDF) of O-O and O-H atoms; Hydrogen bond lifetime analysis. |
| π-π Stacking | Phenyl ring with another Phenyl ring | 3.4 - 3.8 (centroid-centroid) | Contributes to local ordering and density. uniroma1.it | Analysis of inter-ring distances and angles; Spatial distribution functions. |
| C-H···π Interaction | Alkyl C-H with Phenyl ring | 2.5 - 3.0 (H to ring plane) | Influences the orientation of the alkyl chain relative to the aromatic ring. uniroma1.it | Distance/angle distributions between C-H bonds and the phenyl ring centroid. |
| Dipole-Dipole | Methoxy group (-OCH₃) and Hydroxyl group (-OH) | Variable | Affects molecular orientation and bulk dielectric properties. | Analysis of dipole moment correlations. |
| van der Waals Forces | All atoms (Alkyl chain, Phenyl ring) | Variable | General cohesive forces contributing to bulk properties like boiling point. acs.org | Calculation of total non-bonded interaction energies. |
In Silico Design of Novel Catalysts for this compound Synthesis
The synthesis of a specific chiral alcohol like this compound is a prime candidate for asymmetric catalysis, most commonly through the enantioselective hydrogenation of the corresponding prochiral ketone, 3-(3-methoxyphenyl)butan-2-one. In silico (computational) design of catalysts for such transformations has become an indispensable tool to accelerate discovery and improve catalyst efficiency, selectivity, and scope. mdpi.comnih.govacs.org
The process of in silico catalyst design typically involves a multi-step workflow heavily reliant on quantum mechanical methods like Density Functional Theory (DFT). DFT allows for the accurate calculation of the electronic structure and energies of molecules, including complex transition metal catalysts and the transition states of reaction pathways. researchgate.netresearchgate.netrsc.org
For the synthesis of this compound, the goal is to design a chiral catalyst that preferentially facilitates hydride transfer to one face of the ketone's carbonyl group over the other, leading to a high enantiomeric excess (ee) of the desired alcohol enantiomer. The design process would proceed as follows:
Catalyst Scaffolding: Selection begins with a known class of effective catalysts for ketone hydrogenation, such as those based on Ruthenium, Rhodium, Iridium, or earth-abundant metals like Manganese, coordinated to chiral ligands (e.g., chiral phosphines, diamines, or pincer ligands). nih.govwhiterose.ac.ukrsc.orgacs.org
Mechanism Elucidation: Using DFT, the full catalytic cycle for a model catalyst and substrate is mapped out. This involves locating all intermediates and, crucially, the transition states for the key steps, such as hydrogen activation and the hydride transfer to the ketone. researchgate.netrsc.org
Stereoinduction Model: The most critical step is modeling the two competing transition states that lead to the (R) and (S) enantiomers of the alcohol. The difference in their calculated free energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess. Analysis of these transition state geometries reveals the specific steric and electronic interactions between the ligand and the substrate that control the stereochemical outcome. researchgate.netwhiterose.ac.uk
Virtual Ligand Screening: Based on the stereoinduction model, the chiral ligand is systematically modified in silico. New functional groups are added or existing ones are altered to enhance the desired interactions (e.g., increasing steric hindrance to block one reaction pathway) or to improve electronic properties. mdpi.com A library of virtual catalyst candidates is created and rapidly screened by calculating the ΔΔG‡ for each.
Experimental Validation: The most promising candidates identified through computational screening are then synthesized and tested in the laboratory to validate the theoretical predictions. This feedback loop between computation and experiment is a hallmark of modern catalyst development. whiterose.ac.ukcaltech.edu
| Phase | Objective | Computational Method | Key Output / Finding |
|---|---|---|---|
| 1. Baseline Study | Model the hydrogenation of 3-(3-methoxyphenyl)butan-2-one with a known catalyst (e.g., Ru-BINAP). | DFT Calculations | Full catalytic cycle, energy barriers, and identification of the rate- and stereo-determining steps. researchgate.net |
| 2. Stereoinduction Analysis | Understand the origin of enantioselectivity by comparing the two diastereomeric transition states. | Transition State Analysis (DFT), Non-Covalent Interaction (NCI) Plots | Key steric clashes or attractive interactions (e.g., CH-π) that favor one enantiomer. whiterose.ac.uk |
| 3. Virtual Ligand Modification | Design a small library of new chiral ligands by modifying the parent structure. | Molecular Modeling, Ligand Scaffolding | A set of 10-20 virtual catalyst candidates with varied steric and electronic properties. |
| 4. High-Throughput Screening | Rapidly predict the enantioselectivity (ee) for each new catalyst candidate. | DFT calculation of ΔΔG‡ for the stereo-determining step. | A ranked list of catalysts with the highest predicted ee and potentially lower activation barriers. mdpi.com |
| 5. Experimental Proposal | Select the top 2-3 most promising candidates for synthesis and laboratory testing. | Analysis of synthetic accessibility and predicted performance. | A recommendation for which specific catalysts should be synthesized and tested. |
Advanced Research Applications and Utility of 3 3 Methoxyphenyl Butan 2 Ol in Chemical Science
3-(3-Methoxyphenyl)butan-2-ol as a Chiral Building Block in Complex Molecule Synthesis
The presence of a chiral center and functional groups that can be readily transformed makes this compound a valuable synthon in asymmetric synthesis. The stereochemistry of this alcohol is crucial for the synthesis of enantiomerically pure complex molecules, where biological activity is often dependent on a specific stereoisomer.
Role in Natural Product Synthesis Precursors
While direct application of this compound in the total synthesis of natural products is not extensively documented, its structural motif is present in various natural compounds. For instance, the related compound 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, also known as Zingerol, is a natural product found in ginger and is recognized for its antioxidant and anti-inflammatory properties. ncl.res.indokumen.pub The asymmetric synthesis of such natural products often relies on chiral building blocks. Lipase-catalyzed kinetic resolution of similar butanol derivatives has been successfully employed to create enantiopure precursors for the synthesis of natural sesquiterpenes. unifiedpatents.com This highlights the potential of enantiomerically pure this compound to serve as a precursor in the synthesis of various bioactive natural products.
Utility in Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical agents often requires chiral intermediates to ensure the stereospecificity of the final drug molecule. The structural backbone of this compound is closely related to key intermediates in the synthesis of the potent analgesic, tapentadol. google.comgoogle.com Patents reveal that the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, a direct precursor to tapentadol, involves the stereoselective transformation of a similar tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol. rsc.org The stereocenter corresponding to the butanol portion of the molecule is critical for the analgesic activity of tapentadol. This underscores the potential of this compound as a valuable chiral starting material for the synthesis of analogous pharmaceutical intermediates.
Table 1: Examples of Structurally Related Pharmaceutical Intermediates
| Intermediate Compound | Parent Drug | Therapeutic Class |
| (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine | Tapentadol | Analgesic |
| (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | Tapentadol | Analgesic |
This table showcases intermediates structurally similar to this compound, highlighting the importance of this chemical scaffold in pharmaceutical synthesis.
Application in Agrochemical Intermediate Synthesis
The development of novel agrochemicals, such as pesticides and herbicides, often involves the synthesis of molecules with specific stereochemistry to enhance efficacy and reduce environmental impact. While direct evidence for the use of this compound in agrochemical synthesis is limited, related methoxyphenyl derivatives are utilized in this field. For example, N-(3-methoxyphenyl)pyridin-3-amine is a known intermediate in the synthesis of insecticides. uno.edu The functional groups of this compound, the hydroxyl and methoxyphenyl groups, allow for a variety of chemical modifications, suggesting its potential as a building block for new agrochemical candidates.
Use in Ligand Design and Catalyst Development
Chiral alcohols are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate stereoselective transformations. The hydroxyl group of this compound can be derivatized to introduce phosphine, amine, or other coordinating groups. The inherent chirality of the butanol backbone can then induce asymmetry in catalytic reactions. For instance, derivatives of similar chiral alcohols have been used to synthesize ligands for copper-catalyzed asymmetric reactions. lookchem.com The development of new chiral ligands is a continuous effort in chemical research to improve the efficiency and selectivity of asymmetric syntheses.
Mechanistic Probes in Organic Reaction Development
Understanding the mechanism of a chemical reaction is fundamental to its optimization and broader application. Chiral molecules can serve as probes to elucidate reaction pathways, particularly in stereoselective processes. While specific studies employing this compound as a mechanistic probe are not widely reported, the investigation of reactions involving similar structures provides insight. For example, mechanistic studies on selenocyclization reactions have utilized chiral molecules to understand the role of cationic intermediates. The stereochemical outcome of a reaction with an enantiopure starting material like this compound can provide valuable information about the transition state geometry and the degree of stereocontrol.
Material Science Applications
In material science, the incorporation of chiral units into polymers or other materials can lead to unique properties, such as chiroptical behavior or the ability to form helical structures. While the direct application of this compound in this field is not well-documented, chemical suppliers list it as a building block for material science. This suggests its potential use as a monomer or an additive in the creation of new functional materials. The methoxyphenyl group can also influence the electronic and physical properties of resulting materials.
Future Directions and Emerging Research Avenues for 3 3 Methoxyphenyl Butan 2 Ol
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. purkh.comjddhs.com Future research on 3-(3-Methoxyphenyl)butan-2-ol will undoubtedly prioritize the development of sustainable synthetic routes. This involves a shift away from traditional methods that may rely on hazardous reagents and solvents.
Key areas of focus in green synthesis include:
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. purkh.com
Catalysis: Employing highly efficient and selective catalysts, such as biocatalysts or supported metal catalysts, to minimize waste and energy consumption. purkh.comjddhs.com For instance, enzymatic reductions of the corresponding ketone, 3-(3-methoxyphenyl)butan-2-one (B13907481), could offer a highly enantioselective and environmentally benign route to specific stereoisomers of the alcohol.
Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-derived solvents. jddhs.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. mdpi.cominnovareacademics.in
| Green Chemistry Approach | Potential Application in this compound Synthesis |
| Biocatalysis | Enantioselective reduction of 3-(3-methoxyphenyl)butan-2-one using alcohol dehydrogenases. |
| Heterogeneous Catalysis | Hydrogenation of unsaturated precursors using recyclable solid-supported catalysts. jddhs.com |
| Microwave-Assisted Synthesis | Acceleration of key bond-forming reactions, reducing reaction times and energy use. mdpi.com |
| Solvent-Free Reactions | Performing reactions under neat conditions to eliminate solvent waste. jddhs.com |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, including improved safety, consistency, and scalability. nih.gov The application of flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates is a rapidly growing field. For the production of this compound, flow chemistry could be instrumental.
Future research in this area will likely involve:
Multi-step Telescoped Synthesis: Designing integrated flow systems where multiple reaction steps are performed sequentially without the need for isolation and purification of intermediates. researchgate.net For example, a flow process could be envisioned starting from 3-methoxybenzaldehyde, proceeding through an aldol (B89426) condensation and subsequent reduction in a continuous stream. researchgate.net
Packed-Bed Reactors: Utilizing microreactors packed with immobilized catalysts or reagents to enhance reaction efficiency and simplify product purification. beilstein-journals.org
Process Analytical Technology (PAT): Integrating real-time monitoring and control systems to optimize reaction conditions and ensure consistent product quality.
The transition to continuous manufacturing for compounds like this compound could lead to more cost-effective and environmentally responsible production on an industrial scale.
Integration with Machine Learning and AI in Synthetic Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is poised to revolutionize how new molecules are designed and prepared. acs.org For this compound, these computational tools can accelerate the discovery and optimization of synthetic pathways.
Emerging applications of AI and ML in this context include:
Retrosynthetic Analysis: Employing AI algorithms to propose novel and efficient synthetic routes that may not be apparent to human chemists.
Reaction Prediction and Optimization: Using machine learning models to predict the outcomes of reactions under various conditions, thereby reducing the number of experiments required for optimization. acs.org
Catalyst Design: Designing novel catalysts with enhanced activity and selectivity for specific transformations involved in the synthesis of this compound.
The integration of these in silico methods will not only expedite the research and development process but also contribute to the creation of more efficient and sustainable synthetic strategies.
Exploration of Novel Reactivity and Transformation Pathways
A thorough understanding of the chemical reactivity of this compound is crucial for unlocking its full potential as a building block in organic synthesis. The presence of a secondary alcohol and a methoxy-substituted phenyl group provides multiple sites for chemical modification.
Future research will likely explore:
Stereoselective Reactions: Developing methods to control the stereochemistry at the chiral centers of the molecule, which is often critical for biological activity in pharmaceutical applications.
Functional Group Interconversions: Investigating novel methods to transform the hydroxyl and methoxy (B1213986) groups into other functionalities, thereby expanding the range of accessible derivatives.
C-H Activation: Exploring the direct functionalization of the aromatic C-H bonds to introduce new substituents without the need for pre-functionalized starting materials.
Polymerization: Investigating the potential of this compound or its derivatives as monomers for the synthesis of novel polymers with unique properties.
The discovery of new reactions and transformations will broaden the synthetic utility of this compound and enable the creation of more complex and valuable molecules.
Multidisciplinary Research Collaborations
The potential applications of this compound and its derivatives are not confined to a single scientific discipline. Realizing its full potential will require collaborative efforts across various fields.
Future research will benefit from collaborations between:
Synthetic Chemists and Chemical Engineers: To translate novel laboratory-scale syntheses into efficient and scalable industrial processes.
Medicinal Chemists and Biologists: To investigate the biological activity of this compound derivatives for potential therapeutic applications. The structural similarity to compounds with known biological effects suggests this could be a fruitful area of investigation.
Materials Scientists and Polymer Chemists: To explore the use of this compound in the development of new materials with tailored properties.
Computational Scientists and Experimental Chemists: To create a feedback loop where computational predictions guide experimental work, and experimental data is used to refine computational models.
Such multidisciplinary collaborations will be essential for accelerating the pace of discovery and innovation related to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methoxyphenyl)butan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of structurally similar alcohols (e.g., 3-(3-Bromofuran-2-yl)butan-2-ol) typically involves nucleophilic substitution or Grignard reactions. For example, brominated intermediates may react with methoxide under inert atmospheres (N₂/Ar) to preserve reactive groups. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to optimize solubility and reaction kinetics . Temperature control (e.g., −78°C for Grignard reactions) minimizes side products. Purification via column chromatography or recrystallization is critical to isolate enantiomers, as stereochemistry impacts bioactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the methoxyphenyl moiety (δ 3.8–3.9 ppm for OCH₃) and hydroxyl group (broad peak at δ 1.5–2.0 ppm). Infrared (IR) spectroscopy identifies the alcohol O-H stretch (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 195.1). Computational tools like PubChem’s descriptor suite can predict logP and polar surface area for solubility analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves and lab coats to prevent dermal exposure. Use fume hoods to avoid inhalation, as aromatic alcohols may release volatile byproducts. Waste must be segregated and disposed via certified hazardous waste contractors to comply with environmental regulations . Respiratory protection (e.g., N95 masks) is advised if airborne concentrations exceed 1 mg/m³ .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. For example, enantiomers like (2R,3R)- vs. (2S,3S)-configurations exhibit distinct receptor-binding affinities. Validate purity via chiral HPLC and correlate results with bioassays (e.g., antimicrobial tests against S. aureus). Statistical tools like ANOVA can identify significant differences between batches .
Q. What strategies optimize the enantiomeric separation of this compound for pharmacological studies?
- Methodological Answer : Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) are effective for HPLC separation. Mobile phases with hexane/isopropanol (90:10 v/v) achieve baseline resolution. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively esterifies one enantiomer, enabling kinetic separation .
Q. How does the methoxyphenyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. However, it may reduce metabolic stability due to cytochrome P450-mediated demethylation. In vitro microsomal assays (e.g., rat liver microsomes) quantify metabolic half-life. Computational docking studies predict interactions with CYP3A4, guiding structural modifications to prolong activity .
Q. What experimental designs are suitable for evaluating the antimicrobial potential of this compound analogs?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cells (e.g., HEK293). Structure-activity relationships (SAR) can identify critical substituents, such as halogenation at the phenyl ring for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
